Butacaine sulfate

概要

説明

ブタカイン硫酸塩は、主に局所麻酔薬として用いられる白色の結晶性エステルです。 1920年に初めて市販され、それ以来、局所麻酔効果の高さから様々な医療分野で利用されています 。この化合物は、神経インパルスを遮断する能力で知られており、痛みを一時的に和らげます。

2. 製法

合成経路と反応条件: ブタカイン硫酸塩の合成には、いくつかの段階が含まれます。

共役付加: 金属ナトリウムをアリルアルコールとジブチルアミンの混合物に添加すると、3-ジブチルアミノ-1-プロパノールが生成されます。

エステル化: この中間体をパラニトロベンゾイルクロリドでエステル化すると、エステルが生成されます。

工業生産方法: ブタカイン硫酸塩の工業生産は、同様の合成経路に従いますが、規模が大きく、高純度と高収率が保証されています。このプロセスには、厳しい反応条件と精製段階が含まれており、医薬品規格を満たしています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of butacaine sulfate involves several steps:

Conjugate Addition: Metallic sodium is added to a mixture of allyl alcohol and dibutylamine, resulting in the formation of 3-dibutylamino-1-propanol.

Esterification: This intermediate is then esterified with para-nitrobenzoyl chloride to produce the ester.

Reduction: The final step involves the reduction of the nitro group to yield butacaine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards.

化学反応の分析

反応の種類: ブタカイン硫酸塩は、以下のような様々な化学反応を起こします。

一般的な試薬と条件:

酸化: クロロベンゼンスルホンアミドナトリウム、過塩素酸、303 K の温度.

エステル化: パラニトロベンゾイルクロリド.

主な生成物:

科学的研究の応用

Local Anesthesia

Butacaine sulfate is predominantly used as a topical anesthetic in medical settings. Its primary applications include:

- Ophthalmic Procedures : It is commonly used in ophthalmology for procedures requiring temporary pain relief, such as during eye examinations or surgeries. The compound helps facilitate painless interventions by blocking pain signals from the eye.

- Dermatological Applications : It can be applied to the skin for minor surgical procedures or to alleviate pain from conditions like burns or abrasions .

Veterinary Medicine

In veterinary practices, this compound is employed for short-term numbing in animals during surgical procedures. Due to its potency, it is often used at lower concentrations compared to human applications to mitigate the risk of systemic toxicity.

Kinetics and Stability Studies

Research has focused on the kinetics and stability of this compound under various conditions:

- A study investigated the oxidation kinetics of this compound using sodium N-chlorobenzenesulfonamide (Chloramine-B) in acidic media. The findings indicated first-order kinetics with respect to the oxidizing agent and fractional order dependence on this compound concentration .

- The oxidation products were identified as p-aminobenzoic acid, 3-hydroxypropanoic acid, and dibutylamine through spectral analysis methods like IR and GC-MS .

Drug Interactions

Research has also examined how this compound interacts with other drugs:

- It has been noted that combining this compound with other anesthetics may enhance analgesic effects while necessitating careful monitoring due to potential adverse reactions .

Comparative Analysis with Other Local Anesthetics

To better understand the unique properties of this compound, a comparison with other local anesthetics is provided below:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lidocaine | C14H22N2O | Blocks sodium channels | Rapid onset; widely used |

| Procaine | C13H19N3O2 | Blocks sodium channels | Short duration; often used in dentistry |

| Bupivacaine | C18H28N2O | Blocks sodium channels | Long-lasting; used for epidural anesthesia |

| Tetracaine | C15H24N2O2 | Blocks sodium channels | Potent; longer duration compared to procaine |

| This compound | C36H62N4O8S | Blocks sodium channels | Effective for ophthalmic use; specific potency |

Efficacy in Ophthalmology

Numerous case studies highlight the efficacy of this compound in ophthalmic procedures:

- A clinical study demonstrated that patients undergoing cataract surgery experienced significantly reduced discomfort when treated with this compound compared to placebo controls .

Veterinary Applications

In veterinary medicine, case studies have shown that administration of this compound prior to surgical interventions led to improved outcomes in pain management for various animal species.

作用機序

ブタカイン硫酸塩は、神経膜のナトリウムイオンチャネルを遮断することで作用します。 この作用により、神経インパルスが発生および伝達されなくなり、標的領域の感覚が一時的に失われます 。この化合物は、特に痛みを感じる神経線維を標的にするため、局所麻酔に効果があります。

類似化合物:

プロカイン: 作用機序は似ていますが、化学構造が異なる別の局所麻酔薬です。

リドカイン: ブタカインに比べて、作用開始が早く、作用持続時間が長いことで知られています。

ブピバカイン: 麻酔作用の持続時間が長いですが、心毒性が高くなるリスクがあります。

ブタカイン硫酸塩の独自性: ブタカイン硫酸塩は、特定のエステル構造により、効果と安全性のバランスが取れているのが特徴です。 有意な全身作用を伴わずに神経インパルスを選択的に遮断できるため、特定の医療用途に好まれています .

類似化合物との比較

Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Lidocaine: Known for its rapid onset and longer duration of action compared to butacaine.

Bupivacaine: Offers a longer duration of anesthesia but has a higher risk of cardiotoxicity.

Uniqueness of Butacaine Sulfate: this compound is unique due to its specific ester structure, which provides a balance between efficacy and safety. Its ability to selectively block nerve impulses without significant systemic effects makes it a preferred choice for certain medical applications .

特性

CAS番号 |

149-15-5 |

|---|---|

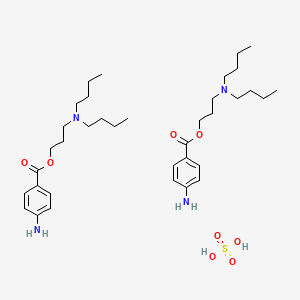

分子式 |

C18H32N2O6S |

分子量 |

404.5 g/mol |

IUPAC名 |

3-(dibutylamino)propyl 4-aminobenzoate;sulfuric acid |

InChI |

InChI=1S/C18H30N2O2.H2O4S/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16;1-5(2,3)4/h8-11H,3-7,12-15,19H2,1-2H3;(H2,1,2,3,4) |

InChIキー |

REAJXHWQEFYUCV-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

正規SMILES |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |

外観 |

Solid powder |

Key on ui other cas no. |

149-15-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(dibutylamino)propyl 4-aminobenzoate butacaine butacaine sulfate Butaprobenz butocain |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does butacaine sulfate exert its effects?

A: this compound is a local anesthetic that primarily acts by blocking voltage-gated sodium channels [, ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the targeted area. While widely used historically, especially for spinal anesthesia [, , ], concerns about its potential effects on corneal epithelium regeneration have been raised [].

Q2: What is the stoichiometry of the reaction between this compound and sodium N-chlorobenzenesulfonamide (chloramine-B)? What are the identified products?

A: The stoichiometry of the reaction between this compound and chloramine-B in acidic medium has been determined to be 1:2 [, ]. While the specific oxidation products are not explicitly mentioned in the provided abstracts, spectral analysis was employed to identify them [, , ].

Q3: How does the reaction rate between this compound and chloramine-B vary with the reaction conditions?

A: The reaction demonstrates first-order kinetics with respect to both chloramine-B and this compound concentrations [, , ]. It exhibits fractional-order dependence on acid concentration [, ] but is independent of chloramine-B concentration []. Interestingly, decreasing the dielectric constant of the reaction medium by adding methanol leads to an increase in the reaction rate [, ].

Q4: What is known about the mechanism of oxidation of this compound by chloramine-B?

A: Studies suggest the oxidation follows a complex mechanism involving the formation of an intermediate complex between the reactants [, , ]. This complex subsequently decomposes in a rate-determining step to yield the final products. The proposed mechanism aligns with the observed kinetic data and the derived rate law [, , ].

Q5: Are there any specific analytical techniques mentioned for the characterization or quantification of this compound?

A: While the abstracts don't specify the exact analytical techniques used, they mention employing spectral analysis for the identification of oxidation products resulting from the reaction of this compound with chloramine-B [, , ]. Additionally, microscopic identification methods have been explored for differentiating this compound from procaine hydrochloride [].

Q6: What are the documented concerns regarding the use of this compound in clinical settings?

A: Clinical observations have suggested that this compound might hinder the regeneration of corneal epithelium []. Early research by Fuchs in 1902 advised against the use of cocaine for corneal abrasions due to concerns about epithelial regeneration []. While some sources propose that certain concentrations of this compound might be less damaging to the epithelium [], experimental evidence to support these claims is lacking.

Q7: Are there any known alternatives to this compound, and how do they compare?

A: The provided research papers primarily focus on the chemical kinetics and reaction mechanisms of this compound with chloramine-B [, , ]. They do not delve into comparing alternative local anesthetics or their respective efficacies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。